molecular formula C14H16N2O B1661238 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one CAS No. 888-19-7

1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one

Cat. No. B1661238
CAS RN: 888-19-7
M. Wt: 228.29 g/mol
InChI Key: HUULIVDXAQTZEE-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as n-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position .


Synthesis Analysis

A general approach for the synthesis of 1- (1 H -indol-3-yl)-3,3-dimercaptoprop-2-en-1-one (1) and 5- (1 H -indol-3-yl)-3 H -1,2-dithiole-3-thione (2) was performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .


Molecular Structure Analysis

The molecular weight of “1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one” is 228.29 . The Inchi Code is 1S/C14H16N2O/c17-14-6-3-8-16 (14)9-7-11-10-15-13-5-2-1-4-12 (11)13/h1-2,4-5,10,15H,3,6-9H2 .


Chemical Reactions Analysis

Mechanistic studies revealed that compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase and inhibited polymerization of tubulin via a consistent way with colchicine .


Physical And Chemical Properties Analysis

The compound has a melting point of 133-138 degrees Celsius . It has a density of 1.2±0.1 g/cm^3, a boiling point of 467.0±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The compound has a GHS07 signal word of “Warning” and hazard statements of H302 . Precautionary statements include P264, P270, P301+P312, P330, and P501 .

Future Directions

The compound 7d is a potential agent for the further development of tubulin polymerization inhibitors . Therefore, it could serve as the lead for further optimization and to arrive at potential antimicrobial agent .

properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-14-6-3-8-16(14)9-7-11-10-15-13-5-2-1-4-12(11)13/h1-2,4-5,10,15H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUULIVDXAQTZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304271
Record name 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

888-19-7
Record name NSC165217
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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